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molecular formula C8H8O2 B1203309 2-Hydroxy-3-methylbenzaldehyde CAS No. 824-42-0

2-Hydroxy-3-methylbenzaldehyde

Cat. No. B1203309
M. Wt: 136.15 g/mol
InChI Key: IPPQNXSAJZOTJZ-UHFFFAOYSA-N
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Patent
US08486996B2

Procedure details

To a stirred solution of o-cresol (4.0 g, 37 mmol) in triethylamine (3.8 ml, 26.6 mmol) and toluene (100 ml) is added dropwise SnCl4 (0.95 g, 36.5 mmol) under an atmosphere of nitrogen. After the addition of paraformaldehyde the mixture is heated at reflux for 18 h. The reaction mixture is quenched by pouring onto crushed ice and the pH is adjusted to 2 by addition of aqueous HCl. The product is extracted with ether and the resulting organic phase is washed with brine and dried over sodium sulfate. Evaporation of the solvent and purification by chromatography yields the title compound. (CDCl3, 400 MHz): 11.26 (s, 1H); 9.86 (s, 1H); 7.37 (m, 2H); 6.91 (t, 1H); 2.23 (s, 3H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Name
SnCl4
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:8])[C:6]([OH:7])=[CH:5][CH:4]=[CH:3][CH:2]=1.C(N(CC)CC)C.Cl[Sn](Cl)(Cl)Cl.[CH2:21]=[O:22]>C1(C)C=CC=CC=1>[OH:22][C:21]1[C:1]([CH3:8])=[CH:2][CH:3]=[CH:4][C:5]=1[CH:6]=[O:7]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C1(=CC=CC=C1O)C
Name
Quantity
3.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
SnCl4
Quantity
0.95 g
Type
reactant
Smiles
Cl[Sn](Cl)(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is quenched
ADDITION
Type
ADDITION
Details
by pouring
CUSTOM
Type
CUSTOM
Details
onto crushed ice
ADDITION
Type
ADDITION
Details
the pH is adjusted to 2 by addition of aqueous HCl
EXTRACTION
Type
EXTRACTION
Details
The product is extracted with ether
WASH
Type
WASH
Details
the resulting organic phase is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent and purification by chromatography

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=O)C=CC=C1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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